molecular formula C8H7BrN2O2S B2669576 Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate CAS No. 1379315-43-1

Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate

Cat. No.: B2669576
CAS No.: 1379315-43-1
M. Wt: 275.12
InChI Key: VDQOQPSKAASEBS-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H7BrN2O2S and a molecular weight of 275.12 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]thiazole core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of bromine and other reagents . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive chemicals involved .

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of a pyrrolo[2,3-d]thiazole core with a bromine substituent and an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-bromo-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)4-3-5-6(10-4)11-8(9)14-5/h3,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQOQPSKAASEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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